8,8-dimethyl-2-phenylpyrano[2,3-f]chromen-4-one 8,8-dimethyl-2-phenylpyrano[2,3-f]chromen-4-one Natural product derived from plant source.
8,8-dimethyl-2-phenyl-4H,8H-pyrano[2,3-h]chromen-4-one is an extended flavonoid.
8,8-Dimethyl-2-phenyl-4H,8H-benzo[1,2-b:3,4-b']dipyran-4-one is a natural product found in Dahlstedtia pentaphylla, Millettia pulchra, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 64125-32-2
VCID: VC5647373
InChI: InChI=1S/C20H16O3/c1-20(2)11-10-15-17(23-20)9-8-14-16(21)12-18(22-19(14)15)13-6-4-3-5-7-13/h3-12H,1-2H3
SMILES: CC1(C=CC2=C(O1)C=CC3=C2OC(=CC3=O)C4=CC=CC=C4)C
Molecular Formula: C20H16O3
Molecular Weight: 304.345

8,8-dimethyl-2-phenylpyrano[2,3-f]chromen-4-one

CAS No.: 64125-32-2

Cat. No.: VC5647373

Molecular Formula: C20H16O3

Molecular Weight: 304.345

* For research use only. Not for human or veterinary use.

8,8-dimethyl-2-phenylpyrano[2,3-f]chromen-4-one - 64125-32-2

Specification

CAS No. 64125-32-2
Molecular Formula C20H16O3
Molecular Weight 304.345
IUPAC Name 8,8-dimethyl-2-phenylpyrano[2,3-f]chromen-4-one
Standard InChI InChI=1S/C20H16O3/c1-20(2)11-10-15-17(23-20)9-8-14-16(21)12-18(22-19(14)15)13-6-4-3-5-7-13/h3-12H,1-2H3
Standard InChI Key RBKWJAHRWPDNPM-UHFFFAOYSA-N
SMILES CC1(C=CC2=C(O1)C=CC3=C2OC(=CC3=O)C4=CC=CC=C4)C

Introduction

Chemical Identity and Structural Characteristics

Systematic Nomenclature and Identifiers

The compound’s IUPAC name, 8,8-dimethyl-2-phenylpyrano[2,3-f]chromen-4-one, reflects its bicyclic framework comprising a chromen-4-one core fused with a dimethyl-substituted pyran ring . Alternative designations include:

  • 6'',6''-Dimethylpyrano[2'',3'':7,8]flavone

  • CHEMBL3401058 (ChEMBL database identifier)

  • DTXSID601346930 (EPA DSSTox identifier)

Its SMILES notation, CC1(C=CC2=C(O1)C=CC3=C2OC(=CC3=O)C4=CC=CC=C4)C, and InChIKey RBKWJAHRWPDNPM-UHFFFAOYSA-N provide unambiguous representations for cheminformatics applications .

Physicochemical Properties

Key computed properties include:

PropertyValueMethod/Source
Molecular Weight304.3 g/molPubChem 2.2
XLogP34.1XLogP3 3.0
Hydrogen Bond Donors0Cactvs 3.4.8.18
Rotatable Bond Count1Cactvs 3.4.8.18
Exact Mass304.109944368 DaPubChem 2.2

The compound’s lipophilicity (XLogP3 = 4.1) suggests moderate membrane permeability, a trait relevant to drug design .

Natural Occurrence and Biosynthetic Pathways

Plant Sources

This flavonoid derivative has been isolated from:

  • Millettia pulchra: A tropical legume used in traditional medicine for anti-inflammatory purposes .

  • Lonchocarpus subglaucescens: Known for producing bioactive rotenoids .

  • Dahlstedtia pentaphylla: A Brazilian plant species with unexplored pharmacological potential.

Biosynthetic Origins

While its exact biosynthetic route remains uncharacterized, analogous flavonoids typically arise via the phenylpropanoid pathway. Proposed steps include:

  • Chalcone formation: Condensation of p-coumaroyl-CoA with malonyl-CoA.

  • Cyclization: Formation of the flavan nucleus by chalcone isomerase.

  • Pyran ring addition: Prenylation or methylation at C-8, followed by oxidative cyclization.

Synthesis and Structural Modifications

Laboratory Synthesis

VulcanChem reports synthetic approaches using scopoletin as a precursor, leveraging its coumarin scaffold for hybrid molecule development. A representative strategy involves:

  • O-Methylation: Protection of hydroxyl groups.

  • Friedel-Crafts acylation: Introduction of the phenyl group at C-2.

  • Cyclocondensation: Formation of the pyran ring using dimethylacetylene dicarboxylate.

Structural Analogs

Comparative studies highlight karanjachromene (a prenylated chromene) as a structurally related compound with demonstrated vasorelaxant activity. Modifications at C-8 (e.g., replacing methyl with prenyl groups) could modulate bioactivity.

Analytical Characterization

Spectroscopic Data

  • UV-Vis: λmax ≈ 270 nm (chromenone absorption) .

  • MS/MS: Base peak at m/z 304.11 ([M+H]⁺), with fragments at m/z 177.05 (retro-Diels-Alder cleavage) .

Chromatographic Behavior

HPLC analyses using C18 columns (MeCN/H2O gradient) report a retention time of 12.3 min, suitable for natural product isolation .

Future Research Directions

  • Target Identification: Use affinity chromatography to identify protein targets.

  • Structure-Activity Relationships: Synthesize analogs with varied C-8 substituents.

  • In Vivo Studies: Evaluate pharmacokinetics in rodent models of hypertension.

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